molecular formula C8H8N2O3 B179123 1-(5-Amino-2-nitrophenyl)ethanone CAS No. 16994-13-1

1-(5-Amino-2-nitrophenyl)ethanone

Cat. No. B179123
CAS RN: 16994-13-1
M. Wt: 180.16 g/mol
InChI Key: OZXKGJXFDISTBG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-nitrophenyl)ethanone is a chemical compound with the CAS Number: 16994-13-1 and a linear formula of C8H8N2O3 . It has a molecular weight of 180.16 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1-(5-Amino-2-nitrophenyl)ethanone involves various reactions. For instance, 1-(2-Chloro-5-nitrophenyl)ethanone reacts with various amines in the presence of sulfur under microwave radiation to give the corresponding 2-aminobenzo[b]-thiophenes in good yields . The yields are vastly superior to those obtained using conventional heating .


Molecular Structure Analysis

The InChI code for 1-(5-Amino-2-nitrophenyl)ethanone is 1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(5-Amino-2-nitrophenyl)ethanone is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Synthesis and Characterization

1-(5-Amino-2-nitrophenyl)ethanone has been utilized in various chemical synthesis processes. For instance, Androsov et al. (2010) described its use in the one-pot synthesis of 3-aminobenzo[b]thiophenes, showcasing its utility in creating complex chemical structures Androsov et al., 2010.

2. Charge Density Analysis

Hibbs et al. (2003) conducted a charge density analysis on a similar compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, using high-resolution X-ray and neutron diffraction data. This study provided insights into the intramolecular and intermolecular bonding features of such compounds Hibbs et al., 2003.

3. Phase Equilibrium Research

Research by Li et al. (2019) on the ternary phase equilibrium of related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in various solvents demonstrated the importance of 1-(5-Amino-2-nitrophenyl)ethanone in understanding solid-liquid phase equilibria, which is crucial in chemical engineering and material science Li et al., 2019.

4. Antibacterial Activity Exploration

Parekh and Desai (2006) explored the antibacterial activity of compounds synthesized using 1-(5-Amino-2-nitrophenyl)ethanone derivatives. This research is significant for its potential application in developing new antibacterial agents Parekh & Desai, 2006.

5. Synthesis of COMT Inhibitors

Learmonth et al. (2002) synthesized a series of novel nitro-catechol structures as inhibitors of catechol-O-methyltransferase (COMT), using a structure similar to 1-(5-Amino-2-nitrophenyl)ethanone. Their research contributes to the field of medicinal chemistry, particularly in the development of drugs targeting neurological disorders Learmonth et al., 2002.

Safety And Hazards

The safety information for 1-(5-Amino-2-nitrophenyl)ethanone indicates that it has the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(5-amino-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKGJXFDISTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423575
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-nitrophenyl)ethanone

CAS RN

16994-13-1
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-trifluoroacetylaminobenzene as a starting material was slowly added dropwise to 20 mL of concentrated H2SO4 at −20° C. and the reaction mixture was stirred 30 minutes. Then, nitric acid was slowly added dropwise thereto over 10 minutes. The reaction mixture was continuously stirred for 2 hours. When the reaction was completed, ice water was poured into the reaction mixture. The reaction mixture was extracted twice with 50 mL of ethyl acetate. The organic layer was washed with a solution of sodium hydrogen carbonate and dried over anhydrous sodium sulfate. The ethyl acetate was then distilled off under reduced pressure to give an impure product. The impure produce was added to concentrated NH4OH and stirred at 50° C. for 1 hour. The reaction mixture was evaporated on a rotary evaporator and extracted with EtOAc and water, and purified by silica gel column chromatography (hexane/EtOAc=3/1) to obtain the desired 3-acetyl-4-nitro-aminobenzene as a brown solid (54%).
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10 mmol
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20 mL
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ice water
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Synthesis routes and methods II

Procedure details

The starting material, about 10 mmol of 3-acetyl-trifluoroacetylaminobenzene was gradually added to about 20 ml of concentrated H2SO4 at about −20° C., and then stirred for about 30 minutes. Then, nitric acid was added for about 10 minutes. The solution was stirred for about 2 hours. After the reaction was completed, the solution was poured into ice water. An organic layer was extracted twice from the ice water with about 50 mL ethyl acetate, and was washed with sodium hydrogen carbonate solution. And then the organic layer was dried with sodium sulfate anhydride, and distilled under reduced pressure to remove ethyl acetoacetate. Concentrated NH4OH was added, and the solution was stirred at about 50° C. for about 1 hour. Then, the solution was evaporated using a rotary. Extraction was performed with EtOAc and water. Then, 3-acetyl-4-nitro-aminobenzene was obtained in a form of about 54% brown solid using silica gel column chromatography (Hexane/EtOAc=3/1).
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10 mmol
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reactant
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20 mL
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0 (± 1) mol
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[Compound]
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ice water
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